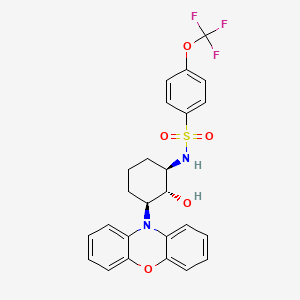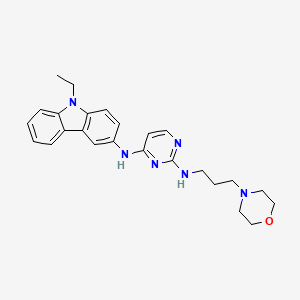
EHop-016
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EHop-016 是一种新型的小分子抑制剂,专门针对 Rac GTPase 活性。 Rac GTPase 是 Rho 家族小 GTPase 的一部分,在调节肌动蛋白细胞骨架、细胞迁移和侵袭中起着至关重要的作用。 This compound 已显示出作为治疗剂的巨大潜力,可通过阻断 Rac 活性来抑制癌症转移 .
科学研究应用
EHop-016 因其在癌症研究中的潜力而被广泛研究。 它在抑制转移性癌细胞中的 Rac 活性、减少细胞迁移和阻断伪足形成方面显示出功效,而伪足对于细胞运动至关重要 . 此外,this compound 已用于研究 Rac GTPase 在各种细胞过程中的作用,包括肌动蛋白细胞骨架重组和细胞信号通路 .
作用机制
EHop-016 通过专门抑制 Rac GTPase 与其鸟嘌呤核苷酸交换因子之间的相互作用来发挥其作用。这种抑制阻止 Rac 的激活,导致下游信号通路(如 p21 激活激酶 1 活性)的减少。 因此,this compound 有效地减少了细胞迁移和侵袭,使其成为抗转移治疗的有希望的候选药物 .
类似化合物:
- NSC23766:一种早期的 Rac/Rac 鸟嘌呤核苷酸交换因子抑制剂,是 this compound 的结构基础 .
- MBQ-167:另一种具有相似作用机制的 Rac 抑制剂 .
- LAS 52449110:一种被鉴定出具有通过靶向鸟嘌呤核苷酸交换因子结合位点抑制 Rac1 潜力的化合物 .
独特性: this compound 的独特性在于其在抑制 Rac1 和 Rac3 GTPase 活性方面的高特异性和效力。 它的抑制浓度 (IC50) 为 1.1 微摩尔,明显低于 NSC23766,使其成为更有效的抑制剂 .
生化分析
Biochemical Properties
EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .
Metabolic Pathways
It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .
准备方法
合成路线和反应条件: EHop-016 是基于已建立的 Rac/Rac 鸟嘌呤核苷酸交换因子抑制剂 NSC23766 的结构合成的。 合成涉及多个步骤,包括嘧啶核心的形成以及特定官能团的连接以增强其抑制活性 .
工业生产方法: 虽然工业生产方法的详细信息尚未广泛记录,但 this compound 的合成通常涉及标准有机合成技术,包括缩合反应、纯化步骤以及使用核磁共振和高效液相色谱等技术进行表征 .
化学反应分析
反应类型: EHop-016 主要与蛋白质相互作用,而不是像氧化或还原这样的传统化学反应。 它专门抑制 Rac GTPase 与其鸟嘌呤核苷酸交换因子之间的相互作用 .
常见试剂和条件: this compound 的合成涉及嘧啶衍生物、咔唑化合物和吗啉等试剂。 反应条件通常包括受控温度、二甲基亚砜等溶剂以及纯化步骤,以实现高纯度 .
主要产品: 合成的主要产物是 this compound 本身,其特点是能够以高特异性抑制 Rac1 和 Rac3 GTPase 活性 .
相似化合物的比较
- NSC23766: An earlier Rac/Rac guanine nucleotide exchange factor inhibitor, which served as the structural basis for EHop-016 .
- MBQ-167: Another Rac inhibitor with similar mechanisms of action .
- LAS 52449110: A compound identified for its potential to inhibit Rac1 by targeting the guanine nucleotide exchange factor binding site .
Uniqueness: this compound is unique due to its high specificity and potency in inhibiting Rac1 and Rac3 GTPase activity. It has an inhibitory concentration (IC50) of 1.1 micromolar, which is significantly lower than that of NSC23766, making it a more effective inhibitor .
属性
IUPAC Name |
4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZRFCMOAFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of EHop-016?
A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]
Q2: How does this compound interact with Rac1/3?
A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []
Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?
A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []
Q4: How does this compound impact the tumor microenvironment?
A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]
Q8: What is known about the stability of this compound?
A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.
Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?
A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []
Q10: What is the pharmacokinetic profile of this compound in preclinical models?
A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []
Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?
A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]
Q12: What cell-based assays have been used to assess the efficacy of this compound?
A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]
Q13: Which animal models have been used to study this compound's effects?
A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)
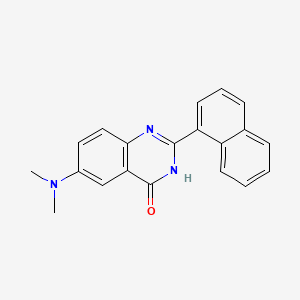
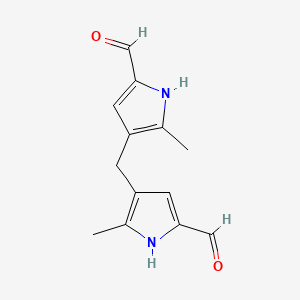

![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)
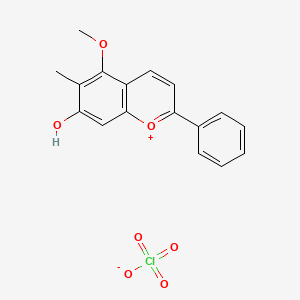
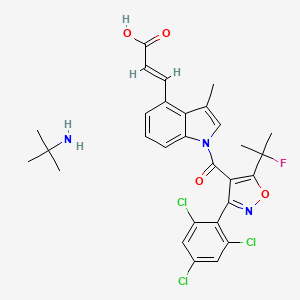

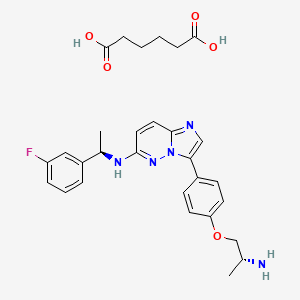
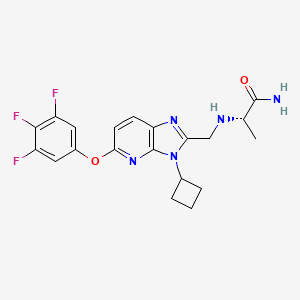
![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)
